molecular formula C7H13N3O B1293048 (3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine CAS No. 944901-66-0

(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine

Cat. No.: B1293048
CAS No.: 944901-66-0
M. Wt: 155.2 g/mol
InChI Key: VPSNFEHZWICSMN-UHFFFAOYSA-N
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Description

(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 3-position and a methanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions, such as using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts . The reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethyl-1,2,4-oxadiazol-5-YL)methanamine
  • (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine
  • (3-Phenyl-1,2,4-oxadiazol-5-YL)methanamine

Uniqueness

Compared to similar compounds, (3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and selectivity in various applications.

Properties

IUPAC Name

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)11-10-6/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSNFEHZWICSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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